Ethyl 3-(Diethylamino)butyric Acid Ester

Description

Properties

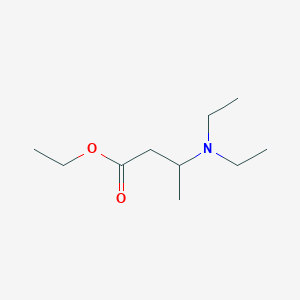

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

ethyl 3-(diethylamino)butanoate |

InChI |

InChI=1S/C10H21NO2/c1-5-11(6-2)9(4)8-10(12)13-7-3/h9H,5-8H2,1-4H3 |

InChI Key |

AWZMRDYLSFCXBW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(C)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Classical Esterification Techniques

The fundamental step in preparing this compound is the esterification of 3-(Diethylamino)butyric acid with ethanol. Traditional esterification methods include Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. This reaction is reversible and equilibrium-limited, so conditions are optimized by using excess ethanol, dehydrating agents, or continuous removal of water to drive the reaction toward ester formation.

- Typical conditions involve refluxing the mixture for several hours (e.g., 2 hours reflux or overnight at 50°C) followed by extraction and purification steps.

- The reaction mixture is washed with bicarbonate solution to remove excess acid and dried over anhydrous salts before solvent evaporation to isolate the ester.

Lewis Acid-Catalyzed Transesterification

A more industrially favorable method involves transesterification catalyzed by Lewis acids. This method uses ethyl acetoacetate or related esters as starting materials and reacts them with amines or hydroxyalkyl compounds under Lewis acid catalysis to form the target ester.

Nucleophilic Substitution Using Triethylammonium Salts

Recent research has demonstrated the synthesis of ester derivatives via nucleophilic substitution reactions involving triethylammonium salts of carboxylic acids.

- Monoesters react with triethylammonium salts of alkyl or aryl carboxylic acids at elevated temperatures (~80°C) under solvent-free conditions for about 3 hours.

- The reaction progress is monitored by thin-layer chromatography, and the product is purified by silica gel filtration.

- Optimal yields (up to 85%) require about 1.5 equivalents of the triethylammonium salt.

Continuous Esterification Process for Ethyl Butyrate Analogues

For large-scale production, continuous esterification processes have been developed, particularly for ethyl butyrate, which is structurally related to this compound.

- This process uses butyric acid and ethanol with sulfuric acid catalyst in a continuous reactor system.

- The system maintains a molar ratio of acid to ethanol between 3.0–5.0:1 in the feed and 0.85–1.05:1 in the dripping material.

- Water and ester form an azeotrope that is continuously removed to drive the reaction forward, maintaining stable reaction conditions and high product quality.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Fischer Esterification | 3-(Diethylamino)butyric acid + ethanol | Sulfuric acid, reflux or 50°C overnight | 0.5–16 hours | 70–85 | Simple, well-known, good yield | Equilibrium limited, requires acid catalyst |

| Lewis Acid-Catalyzed Transesterification | Ethyl acetoacetate + amines | Lewis acid catalyst, mild temp | Few hours | High | Avoids hazardous reagents, industrial scale | Requires Lewis acid catalyst |

| Nucleophilic Substitution with Triethylammonium Salts | Monoesters + triethylammonium carboxylates | 80°C, solvent-free | ~3 hours | Up to 85 | High yield, solvent-free, mild conditions | Requires preparation of TEA salts |

| Continuous Esterification Process | Butyric acid + ethanol | Sulfuric acid, continuous reactor | Continuous | High | Scalable, stable operation, high purity | Complex equipment setup |

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Ethyl 3-(Diethylamino)butyric Acid Ester can undergo hydrolysis in the presence of an acid or base to yield 3-(Diethylamino)butyric acid and ethanol.

Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl), while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Transesterification: Catalysts like sodium methoxide (NaOCH3) are used to facilitate the exchange of ester groups.

Major Products:

Hydrolysis: 3-(Diethylamino)butyric acid and ethanol.

Reduction: Corresponding alcohol.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Ethyl 3-(Diethylamino)butyric Acid Ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the manufacture of perfumes, flavoring agents, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(Diethylamino)butyric Acid Ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(Diethylamino)butyric acid, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Research Findings for Comparative Esters

Q & A

Q. What are the optimal synthesis routes for Ethyl 3-(Diethylamino)butyric Acid Ester, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with brominated indole carboxylic acid derivatives and introducing diethylamino groups via nucleophilic substitution. Key steps include:

- Alkylation : Reacting 6-bromo-1H-indole-3-carboxylic acid with 3-(diethylamino)-2-hydroxypropyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

- Esterification : Using ethyl chloroformate or ethanol with acid catalysis to form the ester moiety.

Optimization strategies: - Vary reaction temperatures (60–100°C) and solvent systems (DMF, THF) to improve yield.

- Monitor reaction progress via TLC or HPLC to identify intermediates and by-products.

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- GC-MS : Identify molecular ion peaks (e.g., m/z 243.73 for protonated molecular ions) and fragmentation patterns to confirm ester groups and diethylamino substituents .

- NMR : Key signatures include:

- ¹H NMR : δ 1.2–1.4 ppm (triplet, ethyl ester CH₃), δ 3.4–3.6 ppm (quartet, N-CH₂ of diethylamino group) .

- ¹³C NMR : δ 170–175 ppm (ester carbonyl), δ 45–50 ppm (diethylamino carbons).

- FT-IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch of ester) and ~1250 cm⁻¹ (C-N stretch) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or hydroxylation) impact the bioactivity and stability of this compound derivatives?

- Methodological Answer :

- Fluorination : Introducing fluorine atoms at the 3,3-positions (e.g., 3,3-difluoro derivatives) enhances metabolic stability by reducing oxidative degradation. Assess stability via:

- In vitro assays : Incubate compounds in liver microsomes and monitor degradation via LC-MS .

- Computational modeling : Use DFT calculations to predict electron-withdrawing effects on ester bond stability .

- Hydroxylation : Adding hydroxyl groups (e.g., 2-hydroxybutyric acid ethyl ester derivatives) increases hydrophilicity but may reduce membrane permeability. Evaluate via:

- LogP measurements : Compare partition coefficients of hydroxylated vs. non-hydroxylated analogs .

Q. What experimental frameworks can resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound analogs?

- Methodological Answer :

- Dose-response profiling : Conduct parallel assays (e.g., MIC for antimicrobial activity and IC₅₀ for cytotoxicity) to identify concentration-dependent effects .

- Assay standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and bacterial strains (e.g., E. coli ATCC 25922) across studies .

- Mechanistic studies : Perform RNA-seq or proteomics to differentiate pathways activated at therapeutic vs. toxic doses .

Q. How can computational chemistry tools predict the reactivity of this compound in complex reaction environments (e.g., catalytic hydrogenation or photodegradation)?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model interactions between the ester and catalysts (e.g., Pd/C for hydrogenation) to predict regioselectivity .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify sites prone to electrophilic/nucleophilic attacks .

- UV-vis spectroscopy : Correlate computational predictions of photostability with experimental λmax shifts under UV exposure .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for interpreting variability in GC-MS or LC-MS data for this compound metabolites?

- Methodological Answer :

- Multivariate analysis : Apply PCA or PLS-DA to distinguish metabolite clusters in complex biological matrices .

- Peak alignment tools : Use software (e.g., XCMS or MZmine) to normalize retention time shifts across runs .

- Example Data Table :

| Metabolite | Retention Time (min) | m/z | Relative Abundance (%) |

|---|---|---|---|

| Parent compound | 12.3 | 243.73 | 100 |

| Hydroxylated derivative | 14.7 | 259.74 | 35 |

| De-ethylated product | 9.8 | 215.69 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.